Bis(pentachlorophenyl) oxalate

描述

The exact mass of the compound Bis(pentachlorophenyl) oxalate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Oxalates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Bis(pentachlorophenyl) oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(pentachlorophenyl) oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

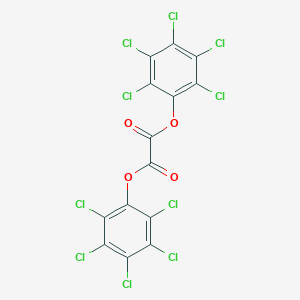

Structure

3D Structure

属性

CAS 编号 |

1173-75-7 |

|---|---|

分子式 |

C14Cl10O4 |

分子量 |

586.7 g/mol |

IUPAC 名称 |

bis(2,3,4,5,6-pentachlorophenyl) oxalate |

InChI |

InChI=1S/C14Cl10O4/c15-1-3(17)7(21)11(8(22)4(1)18)27-13(25)14(26)28-12-9(23)5(19)2(16)6(20)10(12)24 |

InChI 键 |

OXTSSJOQCJZYLA-UHFFFAOYSA-N |

SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)OC(=O)C(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |

规范 SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)OC(=O)C(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |

其他CAS编号 |

1173-75-7 |

同义词 |

Oxalic acid bis(pentachlorophenyl) ester |

产品来源 |

United States |

An In-depth Technical Guide to Bis(pentachlorophenyl) Oxalate (CPPO)

Introduction

Bis(pentachlorophenyl) oxalate, commonly abbreviated as CPPO, is a diaryl oxalate ester renowned for its critical role in high-efficiency chemiluminescence. Its molecular structure, featuring two pentachlorophenyl groups, makes it an exceptionally effective precursor in peroxyoxalate chemiluminescence (PO-CL) systems. This guide provides a comprehensive overview of the core chemical properties of CPPO, the mechanistic intricacies of the light-emitting reaction it facilitates, and a practical experimental protocol for its application in sensitive analytical detection. The primary utility of CPPO lies in its reaction with an oxidant, typically hydrogen peroxide (H₂O₂), which generates a high-energy intermediate capable of exciting a fluorescent reporter molecule (a fluorophore), resulting in the emission of light. This process forms the basis of "cold light" sources, such as glow sticks, and is harnessed in highly sensitive analytical assays for detecting minute quantities of H₂O₂ or other analytes that can be linked to H₂O₂ production.

Core Physicochemical Properties of Bis(pentachlorophenyl) Oxalate

A thorough understanding of CPPO's fundamental properties is essential for its effective handling, storage, and application in experimental design. The key physicochemical data are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1173-75-7 | [1] |

| Molecular Formula | C₁₄Cl₁₀O₄ | [1] |

| Molecular Weight | 586.65 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., acetone, chloroform, ethyl acetate, diethyl phthalate). | [3][4] |

| XLogP3 | 9.8 | [1] |

| PSA (Polar Surface Area) | 52.6 Ų | [1] |

| Storage Conditions | Store in a dry, cool, and well-ventilated place, protected from moisture and light. | [1][5] |

The Mechanism of Peroxyoxalate Chemiluminescence (PO-CL)

The peroxyoxalate chemiluminescence reaction is a multi-step process that efficiently converts chemical energy into light. It is an example of indirect chemiluminescence, where the primary reaction products do not emit light themselves but instead transfer energy to a suitable fluorophore.[6] The key advantage of this system is its high quantum yield, which can be attributed to the formation of a highly energetic, yet transient, intermediate.[7]

The process can be broken down into the following key stages:

-

Oxidation and Nucleophilic Attack : The reaction is initiated by the nucleophilic attack of hydrogen peroxide (often activated by a base catalyst like sodium salicylate) on one of the carbonyl carbons of the CPPO molecule.[4][6]

-

Formation of a Peroxyoxalate Intermediate : This initial reaction displaces a pentachlorophenolate leaving group and forms a hydroperoxyoxalate intermediate.

-

Intramolecular Cyclization : The intermediate rapidly undergoes an intramolecular cyclization, displacing the second pentachlorophenolate group to form the critical high-energy intermediate, 1,2-dioxetanedione.[6][8] This four-membered ring compound is highly strained and energetically unstable.

-

Energy Transfer to a Fluorophore : Before it decomposes, the 1,2-dioxetanedione forms a charge-transfer complex with a nearby fluorophore molecule.[6]

-

Decomposition and Excitation : The 1,2-dioxetanedione decomposes into two molecules of carbon dioxide (CO₂). The substantial energy released in this decomposition step is transferred to the fluorophore, promoting it to an electronically excited singlet state (Fluorophore*).[6][9]

-

Light Emission : The excited fluorophore relaxes back to its ground state by emitting a photon of light. The wavelength (color) of the emitted light is characteristic of the specific fluorophore used.[10]

A quantitative relationship exists between the chemiluminescence quantum yield and the oxidation potential of the fluorophore, supporting a mechanism involving chemically initiated electron exchange luminescence (CIEEL).[6][11]

Caption: Mechanism of Peroxyoxalate Chemiluminescence (PO-CL).

Experimental Protocol: Quantification of Hydrogen Peroxide

The high sensitivity of the CPPO system makes it ideal for the quantitative analysis of hydrogen peroxide.[12] This protocol outlines a standard procedure for creating a calibration curve and measuring H₂O₂ in aqueous samples. The detection limits can reach nanomolar concentrations, making it suitable for biological and environmental samples.[12][13]

Reagents and Materials:

-

CPPO Stock Solution: 5 mM CPPO in ethyl acetate.

-

Fluorophore Stock Solution: 10 mM of a suitable fluorophore (e.g., 9,10-diphenylanthracene for blue light or rubrene for yellow-orange light) in ethyl acetate.

-

Catalyst Solution: 0.1 M sodium salicylate in a 1:1 mixture of ethanol and water.

-

Hydrogen Peroxide Standards: A series of H₂O₂ dilutions (e.g., 0 nM to 1000 nM) in a suitable buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4).[14]

-

Instrumentation: Luminometer or a spectrofluorometer capable of chemiluminescence measurements.[14]

-

Reaction Vessels: 96-well microplates (white, for luminescence) or glass cuvettes.

Step-by-Step Methodology:

-

Prepare Working Reagent: Shortly before use, prepare a working chemiluminescent reagent by mixing the CPPO stock solution and the fluorophore stock solution. The optimal ratio may require empirical determination, but a starting point is a 1:1 volume ratio. Rationale: Preparing this fresh ensures the stability of CPPO, which can be sensitive to hydrolysis.

-

Sample Preparation: Pipette a fixed volume (e.g., 100 µL) of each hydrogen peroxide standard and any unknown samples into separate wells of the microplate.

-

Catalyst Addition: Add a small volume (e.g., 10 µL) of the catalyst solution to each well. Mix gently. Rationale: The catalyst, a weak base, facilitates the deprotonation of H₂O₂, increasing its nucleophilicity and accelerating the initial reaction with CPPO.[4]

-

Initiate Reaction: Using an injector-equipped luminometer or by rapid manual pipetting, add a volume of the CPPO/fluorophore working reagent (e.g., 100 µL) to one well.

-

Measure Luminescence: Immediately begin measuring the chemiluminescence intensity. The signal will rise to a maximum and then decay.[10] Integrate the signal over a fixed time period (e.g., 10-60 seconds) or record the peak intensity.[14] Rationale: The kinetic profile is rapid, so immediate and consistent measurement is crucial for reproducibility.

-

Repeat for all Samples: Repeat steps 4 and 5 for all standards and unknown samples.

-

Data Analysis: Construct a calibration curve by plotting the integrated luminescence or peak intensity versus the concentration of the H₂O₂ standards. Determine the concentration of H₂O₂ in the unknown samples by interpolating their luminescence values from the calibration curve.

Caption: Experimental workflow for H₂O₂ quantification.

Factors Influencing Chemiluminescence Efficiency

The efficiency of the PO-CL system is highly dependent on several experimental parameters:

-

Solvent: Aprotic organic solvents like ethyl acetate or phthalates are preferred as they do not hydrolyze the oxalate ester and can effectively solvate the reactants.[4]

-

pH/Catalyst: The reaction rate is significantly enhanced under slightly alkaline conditions, which are typically achieved by adding a weak base catalyst.[4]

-

Fluorophore Choice: The quantum yield is strongly dependent on the nature and concentration of the fluorophore.[11] The fluorophore must have an emission spectrum that matches the detector's sensitivity and an oxidation potential that allows for efficient energy transfer from the dioxetanedione intermediate.[11]

-

Reagent Concentration: The concentrations of CPPO, H₂O₂, and the fluorophore must be optimized to maximize light output while avoiding self-quenching or side reactions.[10]

Applications in Research and Drug Development

The versatility and sensitivity of the CPPO-based chemiluminescence system have led to its adoption in numerous fields:

-

High-Performance Liquid Chromatography (HPLC): CPPO is used as a post-column detection reagent to quantify fluorescently-labeled analytes, such as dansylated amino acids, with exceptional sensitivity.[15]

-

In Vivo Imaging: Nanoparticles incorporating CPPO have been developed as contrast agents for imaging hydrogen peroxide in vivo, which is crucial for studying diseases associated with oxidative stress.[12][14]

-

Biosensing: The system is widely used in immunoassays and enzyme assays where the activity of an enzyme (e.g., glucose oxidase, cholesterol oxidase) produces H₂O₂ as a byproduct.[13] The amount of light generated is directly proportional to the activity of the enzyme and, therefore, the concentration of its substrate.

-

Environmental Monitoring: The method can be adapted for the detection of pollutants or other substances that can be made to produce or consume hydrogen peroxide.[16]

Safety and Handling

Bis(pentachlorophenyl) oxalate is a chemical that must be handled with appropriate care in a laboratory setting.

-

General Precautions: Handle in a well-ventilated area.[1] Avoid formation of dust and aerosols.[1] Wear suitable protective clothing, gloves, and eye/face protection.[17]

-

Hazards: May cause skin, eye, and respiratory tract irritation.[17] The pentachlorophenol byproduct is a known toxic and carcinogenic compound.[18][19][20]

-

Storage: Store in a tightly closed container in a dry, cool place, away from incompatible materials such as strong oxidizing agents and moisture.[1][5]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5]

Conclusion

Bis(pentachlorophenyl) oxalate is a cornerstone reagent in the field of analytical chemiluminescence. Its unique chemical structure enables a highly efficient reaction pathway that generates light with exceptional quantum yields. By understanding the core chemical properties, the underlying reaction mechanism, and the critical parameters for its application, researchers can leverage the CPPO system to develop highly sensitive and specific assays for a wide range of analytes, from hydrogen peroxide itself to substrates of oxidase enzymes. Its continued application in diagnostics, environmental science, and biomedical research underscores its significance as a powerful analytical tool.

References

-

A Study of Chemiluminescence from Reaction of Bis(2,4,6-trichlorophenyl)oxalate, Hydrogen Peroxide and Diethyl-2-(cyclohexylamino)-5-[(E)-2-phenyl-1-ethenyl]-3,4-furandicarbox ylate as a Novel Fluorescer. (2010). Journal of the Iranian Chemical Society. Available at: [Link]

-

Bis(2,4,5-trichloro-6-(pentyloxycarbonyl)phenyl)oxalate. Wikipedia. Available at: [Link]

-

Albrecht, S., et al. (1982). Determination of absolute chemiluminescence quantum yields for reactions of bis-(pentachlorophenyl) oxalate, hydrogen peroxide and fluorescent compounds. Journal of Luminescence. Available at: [Link]

-

Peroxyoxalate. Wikipedia. Available at: [Link]

-

Lee, D., et al. (2008). Detection of hydrogen peroxide with chemiluminescent micelles. PMC - NIH. Available at: [Link]

-

A Study of Chemiluminescence from Reaction of Bis(2,4,6-trichlorophenyl) oxalate, Hydrogen Peroxide and Dithranol as Antipsoriatic Drug and its Analytical Application. (2007). ResearchGate. Available at: [Link]

-

Pentachlorophenol. Wikipedia. Available at: [Link]

-

Pashkovskaya, A. A., et al. (2025). Factors underlying sensitivity of aromatic oxalates in peroxyoxalate chemiluminescent reaction in aqueous-organic media. ResearchGate. Available at: [Link]

-

Scheme of the designed approach. (a) Scheme of peroxyoxalate chemiluminescent reaction. ResearchGate. Available at: [Link]

-

Pentachlorophenol | CASRN 87-86-5. US EPA, ORD. Available at: [Link]

-

Zhang, L., et al. (2021). Aggregation-Induced Emission Effect within Peroxyoxalate-Loaded Mesoporous Silica Nanoparticles for Efficient Harvest of Chemiluminescence Energy in Aqueous Solutions. Analytical Chemistry. Available at: [Link]

-

Mbarek, A., et al. (2023). One-Step Chemiluminescent Assay for Hydrogen Peroxide Analysis in Water. MDPI. Available at: [Link]

-

Stevani, C. V., & Baader, W. J. (2012). The chemiluminescent peroxyoxalate system: state of the art almost 50 years from its discovery. Arkivoc. Available at: [Link]

-

Material Safety Data Sheet - Bis(2,4,6-trichlorophenyl)oxalate, 98%. Cole-Parmer. Available at: [Link]

-

Lee, D., et al. (2007). In vivo imaging of hydrogen peroxide with chemiluminescent nanoparticles. Nature Materials. Available at: [Link]

-

Safety data sheet - pentachlorophenol. CPAChem. Available at: [Link]

-

Pashkovskaya, A. A., et al. (2025). Factors underlying sensitivity of aromatic oxalates in peroxyoxalate chemiluminescent reaction in aqueous-organic media. RSC Publishing. Available at: [Link]

-

Peroxyoxalate Chemiluminescent Reaction as a Tool for Elimination of Tumour Cells Under Oxidative Stress. (2017). PMC. Available at: [Link]

-

Chemiluminescence from reactions of bis(pentachloro-phenyl)oxalate, hydrogen peroxide and fluorescent compounds. Role of the fluor and nature of chemielectronic process(es). (1983). Journal of the Chemical Society, Faraday Transactions 2. Available at: [Link]

-

de Jong, G. J., et al. (1986). Optimization of an HPLC peroxyoxalate chemiluminescence detection system for some dansyl amino acids. Journal of Chromatography A. Available at: [Link]

-

Sahu, R., et al. (2015). Chemiluminescence reaction of aldehyde with hydrogen peroxide. Scholars Academic and Scientific Publishers. Available at: [Link]

-

Photovoltaic Detection of Hydrogen Peroxide Employing Potassium Ferricyanide as a Catalyst in the Chemiluminescence of Luminol. (2017). Sensors and Materials. Available at: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 1165-91-9: Bis(2,4,6-trichlorophenyl) oxalate [cymitquimica.com]

- 4. Bis(2,4,5-trichloro-6-(pentyloxycarbonyl)phenyl)oxalate - Wikipedia [en.wikipedia.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Peroxyoxalate - Wikipedia [en.wikipedia.org]

- 7. arkat-usa.org [arkat-usa.org]

- 8. Bis(2,4,6-trichlorophenyl) Oxalate | 1165-91-9 | TCI EUROPE N.V. [tcichemicals.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Chemiluminescence from reactions of bis(pentachloro-phenyl)oxalate, hydrogen peroxide and fluorescent compounds. Role of the fluor and nature of chemielectronic process(es) - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. Detection of hydrogen peroxide with chemiluminescent micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. static.aminer.cn [static.aminer.cn]

- 15. Optimization of an HPLC peroxyoxalate chemiluminescence detection system for some dansyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 18. Pentachlorophenol - Wikipedia [en.wikipedia.org]

- 19. Pentachlorophenol | CASRN 87-86-5 | DTXSID7021106 | IRIS | US EPA, ORD [iris.epa.gov]

- 20. cpachem.com [cpachem.com]

An In-Depth Technical Guide to the Synthesis of Bis(pentachlorophenyl) Oxalate

Introduction: The Significance of Bis(pentachlorophenyl) Oxalate in Chemiluminescence

Bis(pentachlorophenyl) oxalate (PCPO) is a key organic compound, renowned for its critical role in peroxyoxalate chemiluminescence, the chemical process that produces light in "glow sticks" and has been adapted for various analytical and diagnostic applications. The efficiency of the light-emitting reaction is highly dependent on the purity of the oxalate ester. This guide provides a comprehensive overview of the primary synthesis methods for PCPO, focusing on the underlying chemical principles, detailed experimental protocols, and the critical safety considerations required for its preparation. This document is intended for researchers, scientists, and professionals in chemical and materials development who require a thorough understanding of PCPO synthesis. A study of the reaction between bis(pentachlorophenyl)oxalate (PCPO) and hydrogen peroxide in the presence of a fluorophore like 9,10-diphenylanthracene (DPA) has been examined in detail[1][2].

Core Synthesis Methodology: Acylation of Pentachlorophenol with Oxalyl Chloride

The most prevalent and direct method for synthesizing bis(pentachlorophenyl) oxalate is the reaction of pentachlorophenol with oxalyl chloride. This reaction is a classic example of esterification via an acyl chloride, typically conducted under Schotten-Baumann conditions.[3][4][5]

Reaction Principle and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution. The hydroxyl group of pentachlorophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of oxalyl chloride. Due to the presence of two acyl chloride groups on the oxalyl moiety, this reaction occurs twice to yield the desired diaryl oxalate.

The reaction produces two equivalents of hydrochloric acid (HCl) as a byproduct. To drive the reaction to completion and prevent unwanted side reactions, a base, typically a tertiary amine like triethylamine, is added to the reaction mixture. The base neutralizes the HCl, forming a salt (e.g., triethylammonium chloride) that can be easily removed during workup.[4][6]

The overall reaction is as follows:

2 C₆Cl₅OH + (COCl)₂ + 2 (C₂H₅)₃N → (C₆Cl₅O)₂(CO)₂ + 2 (C₂H₅)₃N·HCl

The mechanism can be visualized as a two-step process for each pentachlorophenol molecule, as detailed in the diagram below.

Caption: Mechanism of PCPO synthesis via Schotten-Baumann acylation.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous diaryl oxalates, such as bis(2,4,6-trichlorophenyl) oxalate (TCPO). Researchers should perform initial small-scale reactions to optimize conditions.

Reagents and Equipment:

-

Pentachlorophenol (PCP)

-

Oxalyl chloride

-

Triethylamine (Et₃N), dried over KOH

-

Anhydrous toluene

-

Anhydrous methanol

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Vacuum filtration apparatus (Büchner funnel)

Procedure:

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve pentachlorophenol (2.0 equivalents) in anhydrous toluene.

-

Cooling and Base Addition: Cool the solution to 0°C using an ice bath. While stirring, add triethylamine (2.0 equivalents) dropwise to the solution.

-

Acylation: Slowly add a solution of oxalyl chloride (1.0 equivalent) in anhydrous toluene to the cooled reaction mixture via the dropping funnel over a period of 30-60 minutes. Maintain the temperature below 5°C throughout the addition. A precipitate of triethylammonium chloride will form.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours.

-

Isolation of Crude Product: Isolate the solid product by vacuum filtration using a Büchner funnel. The collected solid contains the desired bis(pentachlorophenyl) oxalate and triethylammonium chloride.

-

Purification:

-

Wash the crude product with anhydrous methanol to dissolve and remove the triethylammonium chloride byproduct.

-

Wash the remaining solid again with a small amount of cold, anhydrous toluene to remove any unreacted starting materials.

-

Dry the purified bis(pentachlorophenyl) oxalate under vacuum.

-

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Oxalyl chloride is highly reactive towards water, hydrolyzing to oxalic acid, which would lead to unwanted byproducts. Therefore, the use of anhydrous solvents and an inert atmosphere is crucial for high yields.

-

Low Temperature: The reaction between oxalyl chloride and pentachlorophenol is exothermic. Maintaining a low temperature during the addition of oxalyl chloride minimizes side reactions and improves the selectivity for the desired product.

-

Base Selection: A tertiary amine like triethylamine is used as it is a non-nucleophilic base that effectively scavenges the HCl produced without competing with the pentachlorophenol in reacting with the oxalyl chloride.

-

Purification Solvent: Methanol is an effective solvent for washing the crude product as it readily dissolves the triethylammonium chloride salt while having low solubility for the nonpolar bis(pentachlorophenyl) oxalate.

Alternative Synthesis Route: Transesterification

An alternative, though less common, approach to synthesizing diaryl oxalates is through the transesterification of a dialkyl oxalate (e.g., dimethyl oxalate) with a phenol.[7][8][9] This method avoids the use of the highly reactive and hazardous oxalyl chloride.

Reaction Principle

This method involves an equilibrium reaction where the alcohol of the starting ester is displaced by the phenol. The reaction is typically catalyzed by an acid or a base. To drive the equilibrium towards the product, the alcohol byproduct (e.g., methanol) is continuously removed from the reaction mixture, often by distillation.[7][8][10]

2 C₆Cl₅OH + (COOCH₃)₂ ⇌ (C₆Cl₅O)₂(CO)₂ + 2 CH₃OH

Caption: General workflow for transesterification synthesis.

Comparison of Synthesis Methods

| Feature | Oxalyl Chloride Method | Transesterification Method |

| Reagents | Pentachlorophenol, Oxalyl Chloride, Triethylamine | Pentachlorophenol, Dimethyl Oxalate, Catalyst |

| Reaction Conditions | Low temperature (0°C), then room temperature | High temperature (to distill off alcohol) |

| Hazards | Highly toxic and corrosive oxalyl chloride | Flammable alcohol byproduct |

| Byproducts | Triethylammonium chloride (solid) | Methanol or other alcohol (liquid/gas) |

| Yield | Generally high | Equilibrium-dependent, requires byproduct removal |

| Advantages | Fast, high yielding, non-reversible | Avoids oxalyl chloride, potentially "greener" |

| Disadvantages | Use of highly hazardous reagent | Reversible reaction, may require higher temperatures |

Purification and Characterization

For applications requiring high purity, the synthesized bis(pentachlorophenyl) oxalate should be further purified by recrystallization. Suitable solvents for recrystallization include toluene or a mixture of ethyl acetate and hexane.

Characterization:

-

Melting Point: A sharp melting point is indicative of high purity.

-

Spectroscopy:

-

FTIR: Expect strong C=O stretching bands for the ester carbonyl groups.

-

¹³C NMR: The spectrum should show signals corresponding to the carbonyl carbons and the carbons of the pentachlorophenyl rings.

-

Mass Spectrometry: To confirm the molecular weight (585.66 g/mol for C₁₄Cl₁₀O₄).[11]

-

Safety and Handling

Both pentachlorophenol and oxalyl chloride are highly hazardous materials and must be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Pentachlorophenol (PCP)

-

Hazards: Toxic if swallowed, in contact with skin, or if inhaled.[12] Suspected of causing cancer.[12] Causes skin and serious eye irritation.[12] Very toxic to aquatic life with long-lasting effects.[12]

-

PPE: Wear protective gloves (nitrile is recommended), clothing, and eye/face protection.[13]

-

Handling: Avoid creating dust.[14] Do not eat, smoke, or drink in the work area.[13] Wash hands thoroughly after handling.[13]

Oxalyl Chloride

-

Hazards: Reacts violently with water, releasing toxic gas (HCl).[15][16][17] Causes severe skin burns and eye damage.[15][16][17][18][19] Fatal if inhaled.[17]

-

PPE: Wear chemical-resistant gloves, chemical safety goggles, and a face shield.[15][19] Work in a fume hood is mandatory.

-

Handling: Store under an inert gas and protect from moisture.[15] Handle in a closed system where possible. In case of spills, do not use water; absorb with an inert, dry material.[19]

Conclusion

The synthesis of bis(pentachlorophenyl) oxalate is most reliably achieved through the acylation of pentachlorophenol with oxalyl chloride in the presence of a base. This method, while requiring stringent safety precautions due to the hazardous nature of the reagents, is efficient and high-yielding. Alternative methods like transesterification offer a pathway that avoids oxalyl chloride but may present challenges in achieving high conversion rates. For any application, particularly in sensitive analytical techniques, rigorous purification and characterization of the final product are paramount to ensure reliable performance.

References

- Canada.ca. (2017, September 10). Wood preservation facilites, pentachlorophenol thermal: chapter F, table 8.

- Sigma-Aldrich. (2025, December 23).

- New Jersey Department of Health. Common Name: PENTACHLOROPHENOL HAZARD SUMMARY.

- Santa Cruz Biotechnology.

- Restek. (2024, August 23). Pentachlorophenol Standard (1X1 mL)

- Stella-Jones.

- CPAChem.

- Sigma-Aldrich. (2025, October 8).

- SATHEE. Chemistry Schotten Baumann Reaction.

- Loba Chemie.

- Sigma-Aldrich. (2014, February 27).

- BYJU'S. (2019, November 17). Schotten Baumann Reaction.

- Wikipedia. Bis(2,4,5-trichloro-6-(pentyloxycarbonyl)phenyl)

- ResearchGate.

- J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.

- ECHEMI.

- YouTube. (2021, June 22). Schotten-Baumann Reaction and its Mechanism.

- Wikipedia. (2020, August 1). Schotten–Baumann reaction.

- Royal Society of Chemistry.

- Google Patents.

- PubMed. Determination of absolute chemiluminescence quantum yields for reactions of bis-(pentachlorophenyl) oxalate, hydrogen peroxide and fluorescent compounds.

- ResearchGate.

- ResearchGate. A Study of Chemiluminescence from Reaction of Bis(2,4,6-trichlorophenyl)

- Asian Journal of Chemistry.

- Chemistry Stack Exchange. (2015, July 25).

- ECHEMI. Buy bis(pentachlorophenyl)

- ResearchGate. A Study of Chemiluminescence from Reaction of Bis(2,4,6-trichlorophenyl)oxalate, Hydrogen Peroxide and Diethyl-2-(cyclohexylamino)-5-[(E)

- Journal of the Chemical Society, Faraday Transactions 2. Chemiluminescence from reactions of bis(pentachlorophenyl)oxalate, hydrogen peroxide and fluorescent compounds. Kinetics and mechanism.

- Google Patents. US2816141A - Process for oxalyl chloride production.

- ResearchGate.

- Chem-Impex. Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)

- PMC. (2025, June 5).

- Organic Process Research & Development.

- Google Patents. US4638102A - Recrystallization of bisphenol A by azeotropically drying the solvent.

- Urofrance. (2018, January 9).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chemiluminescence from reactions of bis(pentachlorophenyl)oxalate, hydrogen peroxide and fluorescent compounds. Kinetics and mechanism - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 4. byjus.com [byjus.com]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. youtube.com [youtube.com]

- 7. Preparation of Diphenyl Oxalate from Transesterification of Dimethyl Oxalate with Phenol over TS-1 Catalyst [ccspublishing.org.cn]

- 8. US6018072A - Process for producing a diaryl oxalate - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Efficient synthesis of diethyl oxalate from transesterification of dimethyl oxalate and ethanol using alkaline catalysts and kinetic studies of transesterification - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. echemi.com [echemi.com]

- 12. cpachem.com [cpachem.com]

- 13. nj.gov [nj.gov]

- 14. stella-jones.com [stella-jones.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. lobachemie.com [lobachemie.com]

- 19. westliberty.edu [westliberty.edu]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the TCPO Chemiluminescence Mechanism

Abstract

Peroxyoxalate chemiluminescence (PO-CL) stands as one of the most efficient non-biological light-producing chemical reactions known, with a quantum yield that can approach that of bioluminescent systems under optimal conditions[1][2]. This efficiency has made it the cornerstone of commercial "glow sticks" and a highly sensitive tool in analytical chemistry[3][4][5]. At the heart of this system is the reaction between an aryl oxalate ester, hydrogen peroxide (H₂O₂), and a fluorescent activator. This guide provides a detailed exploration of the mechanism, focusing on bis(2,4,6-trichlorophenyl) oxalate (TCPO), a frequently utilized and highly reactive oxalate ester. We will dissect the reaction pathway from initial reactant interaction to the final emission of a photon, elucidate the kinetics, and provide practical, field-tested protocols for researchers, scientists, and drug development professionals.

The Core Reaction: An Overview

The TCPO chemiluminescence reaction is a multi-component system that culminates in the emission of light. The color of the light is not determined by the primary reaction but by the choice of a fluorescent dye, or activator, which makes the system exceptionally versatile[2][3][6]. The fundamental process involves four key components:

-

Aryl Oxalate: Bis(2,4,6-trichlorophenyl) oxalate (TCPO) serves as the fuel. The electron-withdrawing chlorine atoms make the carbonyl carbons highly susceptible to nucleophilic attack, a critical feature for the reaction's initiation[4].

-

Oxidant: Hydrogen peroxide (H₂O₂) is the primary oxidant that reacts with TCPO.

-

Catalyst: A base, such as sodium salicylate or imidazole, is required to accelerate the reaction to produce visible light emission[3][7].

-

Fluorescer (Activator): A fluorescent compound, such as 9,10-diphenylanthracene or rubrene, that receives energy from the reaction and emits it as light[4][6][8].

The overall workflow can be visualized as a sequence of events leading from chemical energy to light.

The Mechanistic Pathway: Formation of the High-Energy Intermediate

The crux of the peroxyoxalate reaction is the formation of a highly unstable, energy-rich intermediate, which has been identified as 1,2-dioxetanedione (C₂O₄)[2][9][10]. This molecule is essentially a cyclic dimer of carbon dioxide and is too unstable to be isolated under normal conditions[2][10]. Its formation is a multi-step process initiated by the catalyzed reaction of TCPO and hydrogen peroxide.

The role of the catalyst is crucial and can follow two primary pathways:

-

Specific Base Catalysis: Catalysts like sodium salicylate deprotonate hydrogen peroxide to form the hydroperoxide anion (HOO⁻)[3][11]. This anion is a much stronger nucleophile than H₂O₂ itself and readily attacks one of the electrophilic carbonyl carbons of the TCPO molecule.

-

Nucleophilic Catalysis: Catalysts such as imidazole can directly attack the TCPO molecule, forming a more reactive intermediate (an imidazolide) which then reacts rapidly with hydrogen peroxide[3][12].

Following the initial nucleophilic attack, a series of reactions, including the displacement of a 2,4,6-trichlorophenoxide leaving group and an intramolecular cyclization, leads to the formation of the transient 1,2-dioxetanedione intermediate[3][5]. For every molecule of 1,2-dioxetanedione formed, two molecules of 2,4,6-trichlorophenol are released as byproducts[3].

The "Magic" of Light Emission: Chemically Initiated Electron Exchange Luminescence (CIEEL)

The decomposition of 1,2-dioxetanedione into two molecules of carbon dioxide is an extremely exothermic process, releasing a significant amount of energy[5]. However, in the absence of a fluorescer, this energy is primarily lost as heat[5]. The light-producing step occurs via a mechanism known as Chemically Initiated Electron Exchange Luminescence (CIEEL)[1][2][5].

The CIEEL mechanism postulates that the high-energy intermediate (1,2-dioxetanedione) forms a transient complex with the fluorescer molecule. Within this complex, a single electron is transferred from the fluorescer (which has a low oxidation potential) to the 1,2-dioxetanedione. This electron transfer is the key step; it instantly triggers the cleavage of the weak oxygen-oxygen bond in the peroxide, causing it to decompose into two molecules of CO₂ and creating a radical ion pair (fluorescer radical cation and CO₂ radical anion). An immediate back-electron transfer (annihilation) from the CO₂ radical anion to the fluorescer radical cation regenerates the fluorescer, but in an electronically excited state. This excited fluorescer then relaxes to its ground state by emitting a photon of light, the color of which is characteristic of that specific fluorescer[1][2][5][13].

Factors Influencing Reaction Kinetics and Quantum Yield

The intensity and duration of the light emission are governed by the reaction kinetics, specifically the rates of formation (rise) and decay of the chemiluminescence. These parameters are highly sensitive to the concentration of the reactants and the reaction conditions[13][14][15].

| Parameter | Effect on Chemiluminescence | Rationale & Causality |

| [TCPO] | Increased concentration generally leads to higher initial light intensity (I_max) but can shorten the duration. | TCPO is the limiting reagent for the formation of the high-energy intermediate. Higher concentrations increase the rate of intermediate formation up to a saturation point[14][15]. |

| [H₂O₂] | Increasing concentration enhances I_max and the rate of the reaction up to an optimal point, after which excess H₂O₂ can cause quenching or have no further effect[13][14][15]. | H₂O₂ is the oxidant. The reaction rate is dependent on its concentration, but very high concentrations can lead to side reactions or dilution effects that reduce overall efficiency[14]. |

| [Catalyst] | Catalyst concentration significantly increases the reaction rate, leading to a much brighter but shorter-lived emission[7][13]. | The catalyst accelerates the rate-limiting step: the initial reaction between the oxalate ester and H₂O₂. This rapidly builds up the concentration of the 1,2-dioxetanedione intermediate, increasing emission intensity[3][7]. |

| [Fluorescer] | Increasing fluorescer concentration increases light output until self-quenching or inner filter effects become significant. | The fluorescer is essential for converting chemical energy into light via the CIEEL mechanism. Higher concentrations provide more targets for energy transfer from the intermediate[13]. |

| Temperature | Higher temperatures increase the reaction rate, resulting in a brighter, shorter glow. Lower temperatures slow the reaction, producing a dimmer, longer-lasting glow. | The underlying chemical reactions have activation energies. Increasing thermal energy accelerates all reaction steps, from intermediate formation to its decomposition[14][15]. |

| Solvent | The choice of solvent is critical. Aprotic, non-polar to moderately polar solvents (e.g., ethyl acetate, diethyl phthalate) are preferred. Protic solvents like water can drastically reduce the quantum yield[1][4]. | Water can hydrolyze the TCPO ester and can also solvate the radical ion pairs in the CIEEL mechanism, inhibiting the efficient back-electron transfer required for chemiexcitation[1]. |

Experimental Protocols

Protocol 5.1: Synthesis of Bis(2,4,6-trichlorophenyl) oxalate (TCPO)

Trustworthiness Note: This protocol synthesizes the core reagent. The procedure must be performed in a fume hood with appropriate personal protective equipment (PPE), as it involves hazardous chemicals like oxalyl chloride and produces HCl gas. The dryness of the solvent and reagents is critical for achieving a high yield.

Materials:

-

2,4,6-trichlorophenol (TCP)

-

Oxalyl chloride

-

Triethylamine (base)

-

Toluene (dry)

-

Methanol or Ethanol (for washing)

-

Ice bath, magnetic stirrer, three-neck flask, dropping funnel, suction filtration apparatus

Procedure:

-

Dissolution: Dissolve 2,4,6-trichlorophenol in dry toluene (approx. 15-20 mL of toluene per gram of TCP) in a three-neck flask equipped with a magnetic stirrer[16].

-

Cooling & Base Addition: Chill the solution in an ice bath to 0 °C. While stirring, add one molar equivalent of dry triethylamine[16][17].

-

Oxalyl Chloride Addition: Add 0.5 molar equivalents of oxalyl chloride dropwise via a dropping funnel while maintaining the temperature at 0 °C and stirring vigorously. A thick, off-white precipitate of triethylammonium chloride will form[16][17].

-

Reaction Completion: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for several hours (overnight is recommended for higher purity) to ensure the reaction goes to completion[16].

-

Isolation: Isolate the solid product mixture via suction filtration. The solid contains both TCPO and the triethylammonium chloride byproduct[16].

-

Purification: Wash the collected solid with methanol or ethanol. This dissolves the triethylammonium chloride salt, leaving the insoluble TCPO behind. Wash thoroughly[16].

-

Drying: Dry the purified white TCPO powder, preferably under a vacuum, to remove all residual solvent. Store in a desiccator.

Protocol 5.2: Demonstration and Measurement of TCPO Chemiluminescence

Self-Validation Note: This protocol is designed for both qualitative observation and quantitative measurement. The system's response (light intensity vs. time) to varying reactant concentrations, as outlined in Section 4, serves as an internal validation of the underlying chemical principles.

Materials:

-

Solution A (Oxalate/Fluorescer):

-

TCPO (e.g., 50 mg)

-

Fluorescer (e.g., 2 mg of 9,10-diphenylanthracene for blue, or Rubrene for yellow-orange)

-

Ethyl Acetate (50 mL)

-

-

Solution B (Oxidizer/Catalyst):

-

30% Hydrogen Peroxide (e.g., 1 mL)

-

Sodium Salicylate (catalyst, e.g., 300 mg)

-

Ethanol or Diethyl Phthalate (10 mL)

-

Procedure:

-

Prepare Solution A: Dissolve the TCPO and the chosen fluorescer in ethyl acetate. This solution is generally stable if kept dry and dark.

-

Prepare Solution B: Carefully dissolve the sodium salicylate in the solvent (e.g., ethanol) and then add the hydrogen peroxide. This solution is less stable and should be prepared relatively fresh.

-

Initiate Reaction: In a darkened environment for best observation, rapidly add a portion of Solution B to a portion of Solution A in a clear vial or cuvette. For example, add 1 mL of Solution B to 5 mL of Solution A.

-

Observation: Immediately upon mixing, a bright glow corresponding to the emission spectrum of the fluorescer will appear. The glow will persist for several minutes, with its intensity decaying over time[18].

-

Quantitative Measurement (Optional): To quantify the reaction, perform the mixing step inside a luminometer or a fluorometer operating in chemiluminescence mode (excitation source turned off). Record the light intensity as a function of time to generate a decay curve. This data can be used to calculate kinetic parameters like the pseudo-first-order rate constants for the rise (k_r) and fall (k_f) of the emission[13][14].

Conclusion

The TCPO chemiluminescence mechanism is a sophisticated, multi-step process that efficiently converts chemical energy into visible light. The reaction hinges on the base-catalyzed formation of a transient, high-energy 1,2-dioxetanedione intermediate from TCPO and hydrogen peroxide. The subsequent energy transfer to a fluorescer via the CIEEL pathway allows for tunable light emission across the visible spectrum, dictated solely by the choice of the fluorescent dye. A thorough understanding of the reaction kinetics and the influence of various parameters is essential for harnessing its full potential in analytical applications, from immunoassays to environmental monitoring, where its high sensitivity continues to drive innovation.

References

-

Chemiluminescence - Chemistry LibreTexts. (2023, January 29). Chemistry LibreTexts. [Link]

-

Zargoosh, K., et al. (n.d.). A Study of Chemiluminescence from Reaction of Bis(2,4,6-trichlorophenyl)oxalate, Hydrogen Peroxide and Diethyl-2-(cyclohexylamino)-5-[(E)-2-phenyl-1-ethenyl]-3,4-furandicarbox ylate as a Novel Fluorescer. ResearchGate. [Link]

-

Chemiluminescence — Chemie a světlo. (n.d.). School didactic kits. [Link]

-

TCPO - Grokipedia. (n.d.). Grokipedia. [Link]

-

Smellie, I. (2019, July 25). A General Method to Prepare Halogen-Free Oxalate Diesters for Peroxyoxalate Chemiluminescence Demonstrations. Chemical Education Xchange. [Link]

-

Stevani, C. V., et al. (2012). The chemiluminescent peroxyoxalate system: state of the art almost 50 years from its discovery. Arkivoc. [Link]

-

Mirenda, M., et al. (2024, May 31). Water modulates the chemiexcitation efficiency of the peroxyoxalate reaction. Journal of Photochemistry and Photobiology A: Chemistry. [Link]

-

Peroxyoxalate - Wikipedia. (n.d.). Wikipedia. [Link]

-

Adcock, H., et al. (n.d.). Direct and Indirect Chemiluminescence: Reactions, Mechanisms and Challenges. PMC. [Link]

-

Baader, W. J., et al. (2023, April 3). The Molecular Basis of Organic Chemiluminescence. PMC - NIH. [Link]

-

Hosseini, M., et al. (2007, June 28). A Study of Chemiluminescence from Reaction of Bis(2,4,6-trichlorophenyl)oxalate, Hydrogen Peroxide and Dithranol as Antipsoriatic Drug and its Analytical Application. Journal of the Brazilian Chemical Society. [Link]

-

Hosseini, M., et al. (n.d.). A Study of Chemiluminescence from Reaction of Bis(2,4,6-trichlorophenyl) oxalate, Hydrogen Peroxide and Dithranol as Antipsoriatic Drug and its Analytical Application. ResearchGate. [Link]

-

Bard, A. J., et al. (n.d.). part xlviii. electrochemistry and electrogenerated chemiluminescence of bis(2,4,6-trichlorophenyl). Elsevier. [Link]

-

Milofsky, R. E., & Birks, J. W. (1991). Kinetic Study of Background Emission from Peroxyoxalate Chemiluminescence Reaction and Application to the. Analytical Chemistry. [Link]

-

NurdRage. (n.d.). How to Make TCPO (for Making Glow Sticks). Instructables. [Link]

-

Thompson, D. (2019, April 16). The glow stick reaction. RSC Education. [Link]

-

Han, T., et al. (2023, May 8). High-Contrast Visualization Chemiluminescence Based on AIE-Active and Base-Sensitive Emitters. PMC. [Link]

-

TCPO - Wikipedia. (n.d.). Wikipedia. [Link]

-

Bertolaccini, C. E., & Imasato, H. (n.d.). Inhibition of peroxyoxalate chemiluminescence by intercalation of fluorescent acceptors between DNA bases. PubMed. [Link]

-

1,2-Dioxetanedione - Wikipedia. (n.d.). Wikipedia. [Link]

-

NurdRage. (2023, February 18). Bis(2,4,6-trichlorophenyl) oxalate (TCPO) synthesis. YouTube. [Link]

-

1,2-Dioxetanedione. (2022, March 21). American Chemical Society. [Link]

Sources

- 1. repositorio.usp.br [repositorio.usp.br]

- 2. The Molecular Basis of Organic Chemiluminescence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemiluminescence — Chemie a světlo [chemistryandlight.eu]

- 4. grokipedia.com [grokipedia.com]

- 5. Peroxyoxalate - Wikipedia [en.wikipedia.org]

- 6. TCPO - Wikipedia [en.wikipedia.org]

- 7. High-Contrast Visualization Chemiluminescence Based on AIE-Active and Base-Sensitive Emitters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 1,2-Dioxetanedione - Wikipedia [en.wikipedia.org]

- 10. acs.org [acs.org]

- 11. Direct and Indirect Chemiluminescence: Reactions, Mechanisms and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 12. arkat-usa.org [arkat-usa.org]

- 13. researchgate.net [researchgate.net]

- 14. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 15. researchgate.net [researchgate.net]

- 16. How to Make TCPO (for Making Glow Sticks) - Instructables [instructables.com]

- 17. m.youtube.com [m.youtube.com]

- 18. edu.rsc.org [edu.rsc.org]

An In-Depth Technical Guide to Peroxyoxalate Chemiluminescence: Principles, Applications, and Experimental Protocols

This guide provides a comprehensive technical overview of peroxyoxalate chemiluminescence (POCL), a powerful analytical tool for researchers, scientists, and drug development professionals. Delving into the core mechanistic principles, this document offers practical insights into experimental design and execution, ensuring both scientific rigor and field-proven applicability.

Introduction: The Cold Light of Chemical Reaction

Chemiluminescence, the emission of light from a chemical reaction at ambient temperatures, offers a highly sensitive and selective detection method in a multitude of scientific disciplines.[1] Among the various chemiluminescent systems, the peroxyoxalate reaction stands out for its remarkable efficiency and versatility. First reported by Chandross in 1963, this reaction involves the interaction of an oxalate ester with an oxidizing agent, typically hydrogen peroxide, in the presence of a fluorophore.[2] The energy released from the decomposition of a high-energy intermediate is transferred to the fluorophore, which then emits light upon relaxation to its ground state. This indirect nature of light emission is a key characteristic of the POCL system.

The applications of peroxyoxalate chemiluminescence are extensive, ranging from the detection of trace amounts of fluorescent compounds in high-performance liquid chromatography (HPLC) to the quantification of hydrogen peroxide in biological systems.[3][4] Its high quantum yields, in some cases approaching those of bioluminescent systems, make it an invaluable tool for assays requiring high sensitivity.[5]

The Core Mechanism: A Symphony of Chemical Excitation

The peroxyoxalate reaction is a multi-step process culminating in the emission of light. The generally accepted mechanism involves the formation of a high-energy intermediate, believed to be 1,2-dioxetanedione, which then excites a fluorescent molecule through a process known as Chemically Initiated Electron Exchange Luminescence (CIEEL).[3]

The key steps are as follows:

-

Activation of the Oxalate Ester: The reaction is typically initiated by the nucleophilic attack of hydrogen peroxide on an electron-deficient oxalate ester, such as bis(2,4,6-trichlorophenyl) oxalate (TCPO). This step is often catalyzed by a base, such as imidazole or sodium salicylate.[5][6]

-

Formation of the High-Energy Intermediate: This initial reaction leads to the formation of a highly unstable peroxyoxalate intermediate, which rapidly cyclizes to form the putative high-energy intermediate, 1,2-dioxetanedione.[4]

-

Chemiexcitation via CIEEL: The 1,2-dioxetanedione intermediate interacts with a fluorescent molecule (the activator or fluorophore). An electron is transferred from the fluorophore to the intermediate, which then decomposes into two molecules of carbon dioxide. This is followed by a back-electron transfer to the fluorophore radical cation, leaving the fluorophore in an electronically excited state.

-

Light Emission: The excited fluorophore relaxes to its ground state, emitting a photon of light. The wavelength of the emitted light is characteristic of the fluorophore used.[7]

This intricate mechanism underscores the importance of each component in the system and provides a framework for optimizing the reaction for specific applications.

Visualizing the Peroxyoxalate Chemiluminescence Mechanism

Caption: Generalized effect of pH on POCL intensity.

As depicted in the graph, the chemiluminescence intensity typically increases with pH, reaching a maximum in the neutral to slightly alkaline range, and then decreases at higher pH values due to competing reactions such as the hydrolysis of the oxalate ester. [6]

Applications in Research and Drug Development

The high sensitivity and versatility of peroxyoxalate chemiluminescence have led to its widespread use in various analytical applications.

High-Performance Liquid Chromatography (HPLC) Detection

POCL is a powerful detection method in HPLC, particularly for the analysis of fluorescent compounds that can act as activators in the reaction. [3]By mixing the column eluent with a post-column reagent containing the oxalate ester and hydrogen peroxide, highly sensitive detection of analytes such as polycyclic aromatic hydrocarbons (PAHs), dansylated amino acids, and various drugs can be achieved.

Immunoassays and Biosensors

The POCL reaction can be coupled with enzymatic reactions that produce hydrogen peroxide. For example, glucose oxidase produces hydrogen peroxide in the presence of glucose. This H₂O₂ can then be used to initiate the POCL reaction, providing a highly sensitive method for glucose detection. [4]This principle can be extended to various immunoassays and biosensors where an enzyme that generates hydrogen peroxide is used as a label.

Detection of Reactive Oxygen Species

Due to its reliance on hydrogen peroxide, the POCL system can be used to detect and quantify reactive oxygen species (ROS) in biological systems. This has applications in studying oxidative stress and related pathological conditions. [8]

Experimental Protocol: HPLC-POCL Analysis of Polycyclic Aromatic Hydrocarbons (PAHs)

This section provides a detailed, step-by-step methodology for the analysis of PAHs using HPLC with post-column peroxyoxalate chemiluminescence detection.

Reagents and Solutions

-

Mobile Phase: Acetonitrile/Water gradient.

-

PAH Standard Solution: A mixture of standard PAHs (e.g., naphthalene, acenaphthene, fluorene, phenanthrene, anthracene, fluoranthene, pyrene) dissolved in acetonitrile.

-

TCPO Reagent Solution: Dissolve an appropriate amount of bis(2,4,6-trichlorophenyl) oxalate (TCPO) in a suitable organic solvent such as ethyl acetate or acetonitrile to a final concentration of approximately 0.5 mM. [9]* Hydrogen Peroxide Reagent Solution: Prepare a solution of hydrogen peroxide in a compatible solvent (e.g., acetone or acetonitrile) at a concentration of approximately 10-40 mM. [9] Note: The purity of solvents and reagents is crucial to minimize background chemiluminescence. [10]

HPLC System and Conditions

-

HPLC System: A standard HPLC system equipped with a gradient pump, an autosampler, and a column oven.

-

Column: A C18 reversed-phase column suitable for PAH separation.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Injection Volume: 10 - 20 µL.

-

Gradient Elution: A typical gradient might start with a lower percentage of acetonitrile and gradually increase to elute the more hydrophobic PAHs.

Post-Column Reaction and Detection

Caption: Experimental workflow for HPLC-POCL detection.

-

Post-Column Reagent Delivery: Use two separate pumps to deliver the TCPO and hydrogen peroxide reagent solutions. The flow rates of these pumps should be optimized, typically in the range of 0.1 - 0.5 mL/min.

-

Mixing: The eluent from the HPLC column and the two reagent solutions are combined in a low-dead-volume mixing tee.

-

Reaction: The mixture then flows through a reaction coil (a length of tubing) to allow sufficient time for the chemiluminescence reaction to occur. The length and diameter of the coil should be optimized to maximize the signal while minimizing band broadening.

-

Detection: The light emitted from the reaction coil is measured by a chemiluminescence detector, which is essentially a photomultiplier tube housed in a light-tight compartment.

Data Acquisition and Analysis

The output from the chemiluminescence detector is recorded as a chromatogram, with peaks corresponding to the PAHs in the sample. The peak areas or heights are proportional to the concentration of each analyte. Calibration curves are constructed by injecting standards of known concentrations.

Troubleshooting

While a powerful technique, peroxyoxalate chemiluminescence experiments can sometimes present challenges. Below is a guide to common issues and their potential solutions.

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No or Low Signal | - Reagent degradation (especially H₂O₂) - Incorrect pH - Incompatible solvent - Detector malfunction | - Prepare fresh reagent solutions. - Check and adjust the pH of the reaction mixture. - Ensure solvent compatibility with all reagents. - Verify detector functionality with a known light source. |

| High Background Signal | - Impure solvents or reagents - Contamination of glassware or tubing - Autoxidation of the oxalate ester | - Use high-purity solvents and reagents. [10] - Thoroughly clean all components of the system. - Store oxalate ester solutions in the dark and at low temperatures. |

| Poor Reproducibility | - Inconsistent mixing of reagents - Fluctuations in temperature - Unstable reagent delivery (in flow systems) | - Ensure efficient and consistent mixing. - Control the temperature of the reaction. - Check pump performance for stable flow rates. |

| Rapid Signal Decay | - High concentration of catalyst or H₂O₂ - High temperature | - Optimize the concentrations of the catalyst and hydrogen peroxide. - Lower the reaction temperature. |

Table 3: Common Troubleshooting Scenarios in POCL Experiments.

Conclusion

Peroxyoxalate chemiluminescence is a highly sensitive and versatile analytical technique with broad applications in research, drug development, and environmental analysis. A thorough understanding of its underlying chemical mechanism, the roles of its various components, and the factors that influence its efficiency is essential for the successful design and implementation of POCL-based assays. This guide has provided a comprehensive overview of these aspects, along with a practical experimental protocol and troubleshooting advice, to empower scientists and researchers to effectively harness the power of this "cold light" reaction in their work.

References

- Arnous, A., Petrakis, C., Makris, D. P., & Kefalas, P. (2002). A peroxyoxalate chemiluminescence-based assay for the evaluation of hydrogen peroxide scavenging activity employing 9,10-diphenylanthracene as the fluorophore. Journal of Pharmacological and Toxicological Methods, 48(3), 171-177.

- Baader, W. J., Stevani, C. V., & Bastos, E. L. (2012). The chemiluminescent peroxyoxalate system: state of the art almost 50 years from its discovery. Arkivoc, 2012(3), 391-430.

- Givens, R. S., & Schowen, R. L. (1989). The Peroxyoxalate Chemiluminescence Reaction. In J. W. Birks (Ed.)

- Lee, D., Erigala, V. R., Dasari, M., & Murthy, N. (2007). Chemiluminescence quantum yields of peroxalate esters (1 vs diphenyl oxalate).

- Orosz, G., Givens, R. S., & Schowen, R. L. (1996). A model for mechanism of peroxyoxalate chemiluminescence as applied to detection in liquid chromatography. Journal of the American Chemical Society, 118(1), 241-247.

- Pontén, E., Stigbrand, T., & Irgum, K. (1996). Peroxyoxalate chemiluminescent assay for oxidase activities based on detecting enzymatically formed hydrogen peroxide. Analytical Biochemistry, 236(2), 261-267.

- Rauhut, M. M., Bollyky, L. J., Roberts, B. G., Loy, M., Whitman, R. H., Iannotta, A. V., ... & Clarke, R. A. (1967). Chemiluminescence from reactions of electronegatively substituted aryl oxalates with hydrogen peroxide and fluorescent compounds. Journal of the American Chemical Society, 89(25), 6515-6522.

- Rauhut, M. M., Roberts, B. G., Maulding, D. R., Bergmark, W., & Coleman, R. (1975).

- Smellie, I. A. (2019). A General Method to Prepare Halogen-Free Oxalate Diesters for Peroxyoxalate Chemiluminescence Demonstrations.

- Stevani, C. V., & Baader, W. J. (1999). Kinetic studies on the peroxyoxalate chemiluminescent reaction: imidazole as a nucleophilic catalyst. Journal of the Chemical Society, Perkin Transactions 2, (8), 1625-1630.

- Tsunoda, M., & Imai, K. (2005). Analytical applications of peroxyoxalate chemiluminescence. Analytica Chimica Acta, 541(1-2), 13-23.

- van Zoonen, P., Gooijer, C., Velthorst, N. H., & Frei, R. W. (1986). Optimization of an HPLC peroxyoxalate chemiluminescence detection system for some dansyl amino acids.

- Whitehead, T. P., Kricka, L. J., Carter, T. J., & Thorpe, G. H. (1979). Analytical luminescence: its potential in the clinical laboratory. Clinical chemistry, 25(9), 1531-1546.

- Williams, D. C., Huff, G. F., & Seitz, W. R. (1976). Evaluation of peroxyoxalate chemiluminescence for determination of enzyme generated peroxide. Analytical chemistry, 48(7), 1003-1006.

- Wilson, T. (1995). Chemiluminescence from the thermolysis of dioxetanes.

- Yeshno, A., & Yerushalmi, S. (2005). Can Luminol Be a Fluorophore?. Reactions, 2(1), 1-4.

- Zhang, G., & Dasgupta, P. K. (1992). Hematin as a peroxidase substitute in hydrogen peroxide determinations. Analytical chemistry, 64(5), 517-522.

- Zhou, M., & Zhang, Y. (2017). Peroxyoxalate Chemiluminescent Reaction as a Tool for Elimination of Tumour Cells Under Oxidative Stress. Scientific reports, 7(1), 1-12.

- Zoonen, P. V., Kamminga, D. A., Gooijer, C., Velthorst, N. H., & Frei, R. W. (1985). Quenched peroxyoxalate chemiluminescence as a new detection principle in flow injection analysis and liquid chromatography. Analytica Chimica Acta, 174, 151-161.

-

The glow stick reaction. (2019, April 16). RSC Education. Retrieved from [Link]

-

Kinetic Study of Background Emission from Peroxyoxalate Chemiluminescence Reaction and Application to the. (n.d.). Retrieved from [Link]

- Chandross, E. A. (1963). A new chemiluminescent system. Tetrahedron Letters, 4(12), 761-765.

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. High-performance liquid chromatography method for the determination of hydrogen peroxide present or released in teeth bleaching kits and hair cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. arkat-usa.org [arkat-usa.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. repositorio.usp.br [repositorio.usp.br]

- 9. lcms.cz [lcms.cz]

- 10. Determination of fluorophor-labeled compounds based on peroxyoxalate chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of the Fluorophore in Peroxyoxalate Chemiluminescence: An In-Depth Technical Guide

For researchers, scientists, and drug development professionals leveraging the exquisite sensitivity of chemiluminescence, the peroxyoxalate reaction, particularly with bis(2,4,6-trichlorophenyl) oxalate (TCPO), stands as a cornerstone of analytical chemistry. This guide delves into the core of this powerful technique, focusing on the often-underestimated yet fundamentally critical component: the fluorophore. We will dissect its function, explore the intricacies of its selection, and provide actionable protocols to harness its full potential.

The Peroxyoxalate Reaction: A Symphony of Chemical Excitation

The TCPO reaction is a form of indirect chemiluminescence, meaning the initial reaction components do not themselves emit light. Instead, they generate a high-energy intermediate that transfers its energy to a suitable acceptor molecule—the fluorophore—which then releases this energy as light. This multi-step process, while complex, offers remarkable efficiency, in some cases converting a significant portion of the chemical energy into light.[1]

The generally accepted mechanism involves the base-catalyzed reaction of an aryl oxalate, such as TCPO, with hydrogen peroxide. This reaction forms a highly unstable and energy-rich intermediate, widely believed to be 1,2-dioxetanedione.[2] This intermediate is the linchpin of the entire process, holding the chemical energy that will ultimately be transformed into a photonic signal.

Figure 1: Simplified workflow of the TCPO peroxyoxalate chemiluminescence reaction.

The Fluorophore: More Than Just a Pretty Color

The fluorophore is not a passive bystander in the TCPO reaction; it is an active and essential participant. Its primary role is to act as an energy acceptor and subsequent light emitter. The color of the emitted light is entirely dependent on the chemical structure of the fluorophore chosen.[3] This allows for the tuning of the output signal across the visible spectrum, a significant advantage in multiplexed assays or when working with detectors of varying spectral sensitivities.

The Mechanism of Energy Transfer: A Closer Look at CIEEL

The energy transfer from the high-energy intermediate to the fluorophore is a fascinating process, best described by the Chemically Initiated Electron Exchange Luminescence (CIEEL) model.[2][4][5] This model posits a multi-step electron transfer process:

-

Electron Transfer: An electron is transferred from the fluorophore (the activator) to the high-energy intermediate (1,2-dioxetanedione). This forms a radical ion pair.

-

Decomposition: The now radical-anionic intermediate rapidly decomposes into carbon dioxide and a radical anion of carbon dioxide.

-

Back Electron Transfer: A back electron transfer occurs from the carbon dioxide radical anion to the fluorophore radical cation. This regenerates the neutral fluorophore but in an electronically excited state.

-

Light Emission: The excited fluorophore then relaxes to its ground state by emitting a photon of light.

The efficiency of this process is intimately linked to the electrochemical properties of the fluorophore, particularly its oxidation potential. A linear correlation has been demonstrated between the logarithm of the catalytic rate constant of the excitation step and the half-peak oxidation potential of the fluorophore.[4] This underscores the importance of selecting a fluorophore that can readily donate an electron to the high-energy intermediate.

Figure 2: The Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism.

Selecting the Optimal Fluorophore: A Strategic Approach

The choice of fluorophore is a critical determinant of the success of a TCPO-based assay. A poorly chosen fluorophore can lead to weak signals, high background, and unreliable data. Conversely, a well-matched fluorophore can provide exceptional sensitivity and a broad dynamic range.

Key Characteristics of an Ideal Fluorophore

-

High Fluorescence Quantum Yield (ΦF): The intrinsic ability of the fluorophore to emit a photon after excitation. A higher ΦF translates to a brighter signal.

-

Appropriate Oxidation Potential: As dictated by the CIEEL mechanism, the fluorophore must be easily oxidizable to facilitate the initial electron transfer step.

-

Spectral Compatibility: The emission spectrum of the fluorophore must be compatible with the detector being used. For multiplexed assays, fluorophores with minimal spectral overlap should be chosen.[6]

-

Solubility and Stability: The fluorophore must be soluble in the reaction medium and stable under the assay conditions.

-

Low Susceptibility to Quenching: The fluorophore should be resistant to quenching by other components in the sample matrix.

A Curated List of Fluorophores for TCPO Chemiluminescence

The following table provides a non-exhaustive list of fluorophores commonly used in TCPO-based chemiluminescence, along with their typical emission maxima. It is important to note that the exact emission wavelength can be influenced by the solvent environment.[7][8]

| Fluorophore | Emission Maximum (λem, nm) | Color | Notes |

| 9,10-Diphenylanthracene (DPA) | ~430 | Blue | A classic and widely used fluorophore in TCPO reactions. |

| Perylene | ~470 | Blue-Green | Known for its high fluorescence quantum yield. |

| Rubrene | ~560 | Yellow-Orange | Often used in glow sticks and demonstrates high chemiluminescence efficiency.[9] |

| Rhodamine B | ~580 | Red-Orange | A bright and photostable fluorophore. |

| Quinoxaline Derivatives | ~520 | Green | Have been shown to be efficient green emitters in peroxyoxalate systems.[2] |

| Dansyl Amino Acids | Varies | Green-Yellow | Used for derivatizing analytes for HPLC with chemiluminescence detection.[10] |

| 2,3-Diaminophenazine (DAPN) | ~570 | Orange | An enzymatic product that can be detected with high sensitivity using TCPO-CL.[11] |

Experimental Protocols: From Selection to Optimization

The following section provides a structured workflow for selecting and optimizing a fluorophore for a specific TCPO-based application.

Step-by-Step Fluorophore Selection and Optimization Workflow

Figure 3: A systematic workflow for fluorophore selection and optimization in TCPO chemiluminescence assays.

Protocol 1: Initial Fluorophore Screening

-

Objective: To identify the most promising fluorophore candidate(s) from a selection based on literature and theoretical considerations.

-

Materials:

-

Stock solutions of candidate fluorophores (e.g., 1 mM in a suitable organic solvent like acetonitrile or ethyl acetate).

-

TCPO solution (e.g., 10 mM in ethyl acetate).

-

Hydrogen peroxide solution (e.g., 0.1 M in a suitable solvent, prepared fresh).

-

Base catalyst solution (e.g., 10 mM imidazole or sodium salicylate in a suitable solvent).

-

Reaction buffer/solvent.

-

-

Procedure:

-

In a 96-well plate or similar format suitable for your luminometer, add a fixed concentration of each candidate fluorophore (e.g., 10 µM final concentration).

-

Initiate the reaction by adding fixed concentrations of TCPO, hydrogen peroxide, and the catalyst.

-

Immediately measure the chemiluminescence intensity over time (kinetic read).

-

Compare the maximum intensity (Imax) and the total light output (area under the curve) for each fluorophore.

-

Select the fluorophore(s) that provide the highest signal for further optimization.

-

Protocol 2: Fluorophore Concentration Optimization

-

Objective: To determine the optimal concentration of the selected fluorophore for maximizing the signal-to-noise ratio.

-

Materials: Same as in Protocol 1, with the selected fluorophore(s).

-

Procedure:

-

Set up a series of reactions with varying concentrations of the fluorophore (e.g., from 0.1 µM to 100 µM).

-

Keep the concentrations of TCPO, hydrogen peroxide, and the catalyst constant at the levels used in the initial screening or at literature-recommended values.

-

Initiate the reaction and measure the chemiluminescence as before.

-

Plot the maximum intensity or total light output as a function of fluorophore concentration.

-

Identify the concentration that gives the maximum signal. Note that at very high concentrations, self-quenching or inner filter effects can sometimes lead to a decrease in signal.

-

Mitigating Challenges: Quenching and Environmental Effects

The efficiency of peroxyoxalate chemiluminescence can be significantly impacted by quenching and the surrounding chemical environment.

Understanding and Combating Quenching

Quenching is any process that decreases the fluorescence intensity of a given substance. In the context of the TCPO reaction, quenching can occur through several mechanisms:

-

Fluorescence Quenching: A substance in the sample matrix directly interacts with the excited fluorophore, causing it to return to the ground state without emitting a photon.

-

Competitive Reaction: A quencher can compete with the fluorophore for the high-energy intermediate, thus preventing the excitation of the fluorophore.[12] Amines, for example, have been shown to quench peroxyoxalate chemiluminescence through this competitive mechanism.[12]

-

Inner Filter Effect: At high concentrations, the fluorophore itself or other components in the sample can absorb the emitted light.

Strategies for Mitigation:

-

Sample Preparation: Implement sample cleanup steps to remove potential quenchers.

-

Use of a Spectrally Distinct Fluorophore: If a known quencher has a specific absorbance spectrum, choose a fluorophore with an emission wavelength outside of this range.[13]

-

Background Subtraction: For autofluorescent compounds in the sample, measure the signal from a "compound only" control and subtract it from the experimental wells.[13]

-

Standard Addition: To account for matrix effects, the method of standard additions can be employed.

The Influence of the Solvent

The solvent system can have a profound effect on the TCPO reaction. Solvent polarity can influence the stability of the high-energy intermediate and the efficiency of the CIEEL process.[7] Generally, aprotic polar solvents are preferred. The viscosity of the solvent can also play a role, with some studies suggesting that increased viscosity can enhance chemiluminescence quantum yields in polar media.[4] It is crucial to empirically optimize the solvent system for any new assay.

Applications in Research and Drug Development

The high sensitivity and versatility of the TCPO-fluorophore system have led to its widespread adoption in various analytical applications.

-

High-Performance Liquid Chromatography (HPLC): TCPO-based chemiluminescence is a highly sensitive post-column detection method for fluorescently labeled analytes, such as dansylated amino acids.[10] This allows for the detection of femtomole levels of analytes.

-

Immunoassays: The TCPO reaction can be used to detect the product of an enzymatic label (e.g., horseradish peroxidase) in an ELISA format.[11] This provides a sensitive alternative to colorimetric or fluorescent detection methods.

-

Flow Injection Analysis (FIA): The rapid nature of the TCPO reaction makes it well-suited for high-throughput analysis in FIA systems.

-

Biosensors: The reaction can be integrated into biosensors for the detection of hydrogen peroxide, which is a byproduct of many enzymatic reactions.

Conclusion

The fluorophore is far more than a simple reporter molecule in the TCPO chemiluminescence reaction. It is an active participant whose photophysical and electrochemical properties are critical to the efficiency of light generation. A thorough understanding of the CIEEL mechanism, a strategic approach to fluorophore selection, and careful optimization of reaction conditions are paramount to harnessing the full analytical power of this remarkable chemical system. By following the principles and protocols outlined in this guide, researchers can develop robust and highly sensitive assays for a wide range of applications in both basic research and industrial drug development.

References

- Stevani, C. V., & Baader, W. J. (1999). Studies on the Mechanism of the Excitation Step in Peroxyoxalate Chemiluminescence. Journal of the American Chemical Society, 121(45), 10513–10521.

- Samadi-Maybodi, A., Akhoondi, R., & Chaichi, M. J. (2010). Studies of new peroxyoxalate-H2O2 chemiluminescence system using quinoxaline derivatives as green fluorophores. Journal of Fluorescence, 20(3), 671–679.

- Schuster, G. B. (1979). Chemiluminescence of organic peroxides. Conversion of ground-state reactants to excited-state products by the chemically initiated electron-exchange luminescence mechanism. Accounts of Chemical Research, 12(10), 366–373.

- Rauhut, M. M. (1969). Chemiluminescence from concerted peroxide decomposition reactions. Accounts of Chemical Research, 2(3), 80–87.

- [Link to a general guide on fluorophore selection, if available

- [Link to a resource discussing quenching mechanisms, if available

- DeVasto, J. K., & Grayeski, M. L. (1991). Investigation of the quenching of peroxyoxalate chemiluminescence by amine substituted compounds. Analyst, 116(5), 553–556.

- [Link to a resource on mitigating quenching in fluorescence assays, if available

- [Link to a general guide on fluorescence assays, if available

- [Link to a resource discussing solvent effects on fluorescence, if available

- van Zoonen, P., Gooijer, C., Velthorst, N. H., & Frei, R. W. (1985). Optimization of an HPLC peroxyoxalate chemiluminescence detection system for some dansyl amino acids. Analytica Chimica Acta, 174, 149–160.

- Zhang, Z. J., Liu, X., & Liu, H. Y. (2007).

- [Link to a review on analytical applications of peroxyoxalate chemiluminescence, if available

- [Link to a technical note on mitigating interference in fluorescent assays, if available

- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.

- [Link to a resource discussing solvatochromism, if available

- [Link to a guide on developing fluorescence assays, if available

- [Link to a resource on fluorescence immunoassays, if available

-

Chemistry LibreTexts. (2023, January 29). Chemiluminescence. Retrieved from [Link]

- [Link to a resource on competitive quenching immunoassays, if available

- [Link to a fluorophore selection guide, if available

- Samadi-Maybodi, A., & Chaichi, M. J. (2007). A study of chemiluminescence from reaction of bis(2,4,6-trichlorophenyl)oxalate, hydrogen peroxide and a new fluorescer. Dyes and Pigments, 75(2), 376-383.

- [Link to a comprehensive fluorophore list, if available

-

Shimadzu. (n.d.). Measurement of Emission Spectra from "Glow Sticks". Retrieved from [Link]

-

Bio-Rad. (2017, October 11). 10 Tips to Make Fluorophore Picking Easier. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Studies of new peroxyoxalate-H2O2 chemiluminescence system using quinoxaline derivatives as green fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Quenchers of fluorescence | Faculty of Pharmacy - Research Portal [portal.faf.cuni.cz]

- 7. Solvent Effects on Fluorescence Emission [evidentscientific.com]

- 8. researchgate.net [researchgate.net]

- 9. shimadzu.com [shimadzu.com]

- 10. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]

- 11. Fluorescence guide - physics & fluorophore selection | Abcam [abcam.com]

- 12. Investigation of the quenching of peroxyoxalate chemiluminescence by amine substituted compounds - Analyst (RSC Publishing) [pubs.rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Absolute Chemiluminescence Quantum Yield Determination of Bis(pentachlorophenyl) Oxalate (PCPO) Systems

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Type: In-Depth Technical Guide & Protocol Whitepaper.

Executive Summary